6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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Overview
Description
Piperidin-4-yl is a component of many pharmaceuticals and shows a wide range of biological and pharmaceutical activity . It’s a six-membered heterocycle including one nitrogen atom and five carbon atoms . Tetrahydroquinoline is another component that is a saturated derivative of quinoline and is also a common structure found in various pharmaceuticals.
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of similar compounds shows that they often contain a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as molecular weight and hydrogen bond donor and acceptor counts can be calculated .Scientific Research Applications
- Researchers have explored the potential of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride as an anticancer agent. Its unique chemical scaffold and interactions with cellular targets make it an interesting candidate for inhibiting tumor growth or metastasis .
- The compound’s structural features may contribute to antiviral activity. Investigations have focused on its ability to interfere with viral replication or entry mechanisms, potentially leading to novel antiviral drugs .
- Some studies suggest that 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride exhibits promising antimalarial properties. Researchers are keen on understanding its mode of action and optimizing its efficacy .
- The compound’s piperidine ring system could play a role in inhibiting bacterial or fungal growth. Researchers have explored its antibacterial and antifungal properties, aiming to develop new therapeutic agents .
- Investigations have hinted at the compound’s potential as an analgesic (pain-relieving) agent. Additionally, its anti-inflammatory properties have attracted attention for managing inflammatory conditions .
- Given the piperidine moiety’s relevance in neuroactive compounds, researchers have studied 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride for its impact on neuronal function. It may hold promise in neuroprotection or neurodegenerative disease management .
Anticancer Properties
Antiviral Applications
Antimalarial Activity
Antimicrobial Potential
Analgesic and Anti-Inflammatory Effects
Neurological Applications
Safety And Hazards
Safety and hazards associated with a compound depend on its specific structure and properties. General precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
6-piperidin-4-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;;/h3-4,10-11,15-16H,1-2,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINARFSESBYJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3CCNCC3)NC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride |
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